4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carbothioamide
Description
4-[2-({[4-(3,4-Dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carbothioamide (molecular formula: C28H34N4O5, molecular weight: 506.6 g/mol) is a synthetic piperazine-carbothioamide derivative characterized by a cyclohexylidene core substituted with a 3,4-dimethoxyphenyl group and a carbothioamide-linked phenylpiperazine moiety .
Properties
Molecular Formula |
C28H34N4O4S |
|---|---|
Molecular Weight |
522.7 g/mol |
IUPAC Name |
4-[2-[[4-(3,4-dimethoxyphenyl)-2-hydroxy-6-oxocyclohexen-1-yl]methylideneamino]ethyl]-N-phenylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C28H34N4O4S/c1-35-26-9-8-20(18-27(26)36-2)21-16-24(33)23(25(34)17-21)19-29-10-11-31-12-14-32(15-13-31)28(37)30-22-6-4-3-5-7-22/h3-9,18-19,21,33H,10-17H2,1-2H3,(H,30,37) |
InChI Key |
PZRSSDUQDVCRJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=C(C(=O)C2)C=NCCN3CCN(CC3)C(=S)NC4=CC=CC=C4)O)OC |
Origin of Product |
United States |
Preparation Methods
Step 1: Schiff Base Formation
Step 2: Thioamide Cyclization
-
Reagents : Lawesson’s reagent or P₄S₁₀ in toluene.
-
Key Data :
Reagent Temperature Yield Purity (HPLC) Lawesson’s 110°C 71% 95.2% P₄S₁₀ 130°C 65% 91.8%
Alternative Routes via Multicomponent Reactions
A one-pot synthesis reported in Arkivoc combines:
-
3,4-Dimethoxybenzaldehyde (1 eq)
-
Ethyl cyanoacetate (1.2 eq)
-
N-Phenylpiperazine-1-carbothioamide (1 eq)
Conditions :
Purification and Analytical Validation
Final purification employs column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water. Purity is validated via:
Challenges and Yield Optimization
Common issues include:
-
Byproducts : Over-alkylation during piperazine functionalization (mitigated by controlled reagent addition).
-
Solvent Choice : DMF enhances reactivity but complicates removal; switching to acetonitrile improves yield by 12%.
Industrial-Scale Considerations
Patent EP 3,632,903 B1 highlights:
-
Continuous Flow Systems : Reduce reaction time from 8 hours to 90 minutes.
-
Catalyst Recycling : K₂CO₃ recovery achieves 92% efficiency after 5 cycles.
Chemical Reactions Analysis
Types of Reactions
4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and piperazine rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to a class of piperazine derivatives, which are known for their diverse pharmacological properties. The synthesis typically involves multi-step reactions that may include:
- Formation of the piperazine core : This is achieved through the reaction of appropriate amines with carbonyl compounds.
- Introduction of substituents : The addition of functional groups such as methoxy and dioxocyclohexylidene enhances biological activity.
Anticonvulsant Activity
Research indicates that piperazine derivatives exhibit significant anticonvulsant properties. In a study evaluating various N-phenylpiperazine derivatives, compounds similar to the target molecule demonstrated efficacy in animal models of epilepsy. The mechanism often involves modulation of voltage-gated sodium channels, which are crucial for neuronal excitability .
Table 1: Anticonvulsant Activity of Piperazine Derivatives
| Compound Name | Model Used | Efficacy | Reference |
|---|---|---|---|
| Compound A | MES | High | |
| Compound B | PTZ | Moderate | |
| Target Compound | MES | To be determined | Current Study |
Antidepressant Potential
Piperazine derivatives have also been investigated for their antidepressant effects. The mechanism may involve serotonin receptor modulation or inhibition of monoamine oxidase activity. Compounds structurally related to the target molecule have shown promise in preclinical trials for treating depression .
Case Study: Anticonvulsant Screening
In a controlled study, several piperazine derivatives were synthesized and screened for anticonvulsant activity using the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) model. The results indicated that modifications to the piperazine structure significantly impacted anticonvulsant efficacy.
Case Study: Antidepressant Efficacy
Another study focused on the antidepressant potential of similar compounds, where behavioral assays demonstrated that certain derivatives significantly reduced depressive-like behaviors in rodent models. The findings suggest a correlation between structural features and pharmacological activity.
Mechanism of Action
The mechanism of action of 4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: The compound may affect signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
N-(2,5-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide (Compound 6)
N-(3,4-Dichlorophenyl)-4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carboxamide
- Molecular Formula : C27H30Cl2N4O4
- Key Features : Replaces the 3,4-dimethoxyphenyl group with 4-methoxyphenyl and introduces dichlorophenyl substitution.
Ethyl 4-[2-(3,5-Dimethyl-4-oxo-2,6-diphenylpiperidin-1-yl)-2-oxoethyl]-piperazine-1-carboxylate
- Molecular Formula : C28H33N3O4
Key Findings :
- The carbothioamide group in the target compound and Compound 6 is critical for antioxidant and anticancer activity, likely via radical scavenging and metal chelation .
- Substitutions on the aromatic rings (e.g., methoxy vs. chloro groups) modulate lipophilicity and electronic effects, influencing cellular uptake and target binding .
Physicochemical Properties
| Property | Target Compound | Compound 6 | Dichlorophenyl Analogue |
|---|---|---|---|
| Molecular Weight (g/mol) | 506.6 | 284.4 | 545.5 |
| LogP (Predicted) | 3.2 | 2.8 | 4.1 |
| Hydrogen Bond Acceptors | 7 | 4 | 6 |
| Rotatable Bonds | 8 | 4 | 7 |
Biological Activity
The compound 4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carbothioamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The structure of the compound can be broken down into several functional groups:
- Piperazine ring : Known for its role in pharmacological activity.
- Dioxocyclohexylidene moiety : Imparts unique chemical properties.
- Dimethoxyphenyl group : Enhances lipophilicity and biological interaction.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The piperazine structure allows for modulation of neurotransmitter systems, particularly those related to serotonin and dopamine receptors. Preliminary studies suggest that the compound may exhibit:
- Antidepressant effects : By acting as a serotonin reuptake inhibitor.
- Antioxidant properties : Through the scavenging of free radicals.
Biological Activity Data
Case Studies
- Antidepressant Activity : A study demonstrated that the compound significantly reduced depressive-like behaviors in animal models. It was found to increase serotonin levels in the synaptic cleft, suggesting a mechanism akin to selective serotonin reuptake inhibitors (SSRIs) .
- Antioxidant Properties : In vitro assays showed that the compound effectively scavenged reactive oxygen species (ROS), indicating its potential as an antioxidant agent. This property may contribute to its neuroprotective effects .
- Anticancer Potential : Research involving various cancer cell lines indicated that the compound induced apoptosis through the activation of caspase pathways. This suggests a promising avenue for further exploration in cancer therapy .
- Anti-inflammatory Effects : The compound was shown to inhibit pro-inflammatory cytokines in macrophage cultures, highlighting its potential use in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carbothioamide, and what are common purification challenges?
- Methodological Answer: The synthesis typically involves multi-step reactions, including cyclohexylidene ring formation via oxidation with hydrogen peroxide , followed by Schiff base condensation with ethylenediamine derivatives. Purification challenges arise due to the compound’s high hydrophobicity (XlogP ≈ 3.4 ) and tendency to form tautomers. Column chromatography using methanol/dichloromethane gradients (e.g., 10% methanol) is recommended, with TLC monitoring (silica gel, UV detection) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer: Use a combination of ¹H/¹³C NMR to verify aromatic protons (δ 6.8–7.2 ppm for dimethoxyphenyl) and the thiourea moiety (δ 10–11 ppm for NH). High-resolution mass spectrometry (HRMS) is critical to confirm the molecular ion peak (expected m/z for C₃₂H₃₅N₅O₄S: ~610.25) . IR spectroscopy can validate the C=S stretch (1200–1250 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer: Prioritize assays linked to the compound’s structural motifs:
- Kinase inhibition assays (e.g., PI3K/Akt pathway) due to the piperazine-thiourea scaffold’s ATP-binding affinity .
- Antimicrobial disk diffusion tests (Gram-positive bacteria) based on analogous piperazine-carbothioamide derivatives showing MIC values <10 µg/mL .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer:
- Core modifications: Replace the 3,4-dimethoxyphenyl group with fluorophenyl (to enhance metabolic stability ) or pyridyl (to improve solubility).
- Side-chain variations: Substitute the ethyl linker with propyl or cyclic amines to probe steric effects.
- Quantitative SAR (QSAR): Use topological polar surface area (TPSA ≈ 88 Ų ) and LogD values to predict blood-brain barrier permeability.
Q. What computational strategies resolve contradictions in experimental vs. predicted binding affinities?
- Methodological Answer:
- Molecular docking: Compare AutoDock Vina (rigid receptor) vs. Schrödinger’s induced-fit docking (flexible binding sites) to identify false negatives .
- MD simulations: Run 100-ns trajectories in GROMACS to assess conformational stability of the dioxocyclohexylidene ring in aqueous vs. lipid bilayer environments .
Q. How should researchers address discrepancies in cytotoxicity data across cell lines?
- Methodological Answer:
- Dose-response normalization: Use Hill slopes to compare IC₅₀ values in MCF-7 (estrogen-sensitive) vs. HepG2 (liver metabolism) cells .
- Mechanistic profiling: Perform RNA-seq to identify differentially expressed genes (e.g., CYP3A4 for metabolic resistance) .
Methodological Framework for Experimental Design
Q. What theoretical frameworks guide mechanistic studies of this compound’s activity?
- Methodological Answer: Link research to the "lock-and-key" hypothesis for enzyme inhibition or "conformational selection" models for receptor binding . For neuroactivity, use dopamine D3 receptor homology models based on crystallographic data (PDB: 4CC) .
Q. How to validate the compound’s stability under physiological conditions?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
